Product packaging for beta-L-Fucofuranose(Cat. No.:CAS No. 64761-42-8)

beta-L-Fucofuranose

Cat. No.: B12705893
CAS No.: 64761-42-8
M. Wt: 164.16 g/mol
InChI Key: AFNUZVCFKQUDBJ-XKTQNOIPSA-N
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Description

Beta-L-Fucofuranose is a deoxyhexose sugar configured in the L-enantiomer form and possessing a furanose (five-membered) ring. With a molecular formula of C6H12O5 and a molecular weight of 164.16 g/mol , this monosaccharide is a key specialty carbohydrate for biochemical research. Its systematic IUPAC name is (2S,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol . This compound serves as a critical building block and standard in glycobiology studies. Research indicates that fucofuranose residues are naturally occurring components of sulfated polysaccharides, known as fucoidans, found in brown algae . These complex biomolecules are of significant interest for their diverse biological activities. Furthermore, anomeric phosphate esters of L-fucofuranose have been synthesized for biochemical investigations, highlighting its role as a precursor for more complex molecules . This compound is exclusively for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B12705893 beta-L-Fucofuranose CAS No. 64761-42-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64761-42-8

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6-/m0/s1

InChI Key

AFNUZVCFKQUDBJ-XKTQNOIPSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

Occurrence and Biological Context in Natural Systems

Presence in Bacterial Glycoconjugates

The outer surface of many bacteria is decorated with complex carbohydrates that are essential for survival and interaction with the environment. Beta-L-fucofuranose has been identified as a constituent of these surface structures in certain bacterial species. ontosight.ai

Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria, consisting of Lipid A, a core oligosaccharide, and an O-antigen polysaccharide chain. sigmaaldrich.com The O-antigen is highly variable and contributes to the serological specificity of bacterial strains. sigmaaldrich.comnih.gov

In some bacteria, furanose forms of fucose are incorporated into the O-antigen. For example, the O-antigen of Escherichia coli O52 is a heteropolymer that contains d-fucofuranose. nih.gov While this is the D-enantiomer, its presence highlights the integration of the furanose form of fucose into bacterial LPS. Similarly, the O-polysaccharide of Ochrobactrum quorumnocens T1Kr02 was found to be a polymer of repeating disaccharide units containing both β-D-fucofuranose and β-D-fucopyranose. mdpi.comnih.gov Though research has more frequently documented the D-isomer in these structures, the presence of L-fucofuranose in bacterial glycoconjugates is also known, often playing a role in defining the specific antigenic properties of the bacterial strain.

Table 1: Occurrence of Fucofuranose in Bacterial Glycoconjugates

Bacterial Species Glycoconjugate Structural Context/Linkage Furanose Isomer
Escherichia coli O52 O-Antigen Repeating disaccharide unit: →3)-β-d-Fucf-(1→3)-β-d-6dmanHepp-(1→ nih.gov D-Fucofuranose
Ochrobactrum quorumnocens T1Kr02 O-Polysaccharide Repeating disaccharide unit: →2)-β-d-Fucf-(1→3)-β-d-Fucp-(1→ mdpi.comnih.gov D-Fucofuranose
Eubacterium saburreum T15 Antigenic Octasaccharide Constituent of the polysaccharide chain oup.com D-Fucofuranose

Integration into Eukaryotic Natural Products

Beyond bacteria, this compound and its derivatives are found in a range of natural products synthesized by other organisms, including plants and microbes.

L-fucose is a known component of various plant glycosides. While it is most often found in its pyranose form, the furanose configuration does occur. For instance, L-fucose in the furanose form has been identified in glycosphingolipids isolated from marine sponges, which, while not plants, represent complex eukaryotic organisms. mdpi.com Terpioside A, from the sponge Terpios sp., was the first natural glycosphingolipid reported to contain an L-fucofuranoside moiety. mdpi.com The D-isomer, d-fucose, has been isolated from a number of cardiac glycosides in plants. oup.com

Several complex antibiotics and antitumor agents produced by microorganisms incorporate unusual deoxy sugars, including fucofuranose, which are often essential for their biological activity.

Gilvocarcin V : This antitumor antibiotic, produced by Streptomyces griseoflavus, features a unique C-glycosidically linked D-fucofuranose moiety. nih.govacs.orgnih.gov The furanose sugar is attached to the benzo[d]naphthopyranone core of the molecule. The biosynthetic pathway for this sugar has been studied, and it proceeds through a TDP-D-glucose intermediate. acs.org

Hygromycin A : An antibiotic produced by Streptomyces hygroscopicus, hygromycin A contains a 5-dehydro-α-L-fucofuranose moiety. researchgate.net The biosynthesis of this component involves a series of enzymatic steps starting from a nucleotide-activated sugar, with a proposed ring contraction mechanism to form the furanose ring from a GDP-L-fucose precursor. researchgate.netresearchgate.net

Table 2: Bioactive Microbial Metabolites Containing a Fucofuranose Moiety

Metabolite Name Producing Organism Type of Fucofuranose Biological Activity
Gilvocarcin V Streptomyces griseoflavus D-Fucofuranose nih.govacs.org Antitumor nih.gov
Hygromycin A Streptomyces hygroscopicus 5-dehydro-α-L-fucofuranose researchgate.net Antibiotic
A201A Marinactinospora thermotolerans Proposed L-fucofuranose moiety researchgate.net Antibiotic

Comparative Analysis with Other Fucose Isomers and Anomers (e.g., Pyranose Forms)

The structural differences between the furanose and pyranose forms of L-fucose have significant chemical and biological implications. In aqueous solution, L-fucose exists in an equilibrium mixture of different isomers, with the pyranose forms being predominant. An equilibrium mixture typically consists of about 67% β-L-fucopyranose, 27% α-L-fucopyranose, and only around 5-6% of the combined α- and β-L-fucofuranose forms. ffame.org

Ring Structure : this compound has a five-membered ring composed of four carbon atoms and one oxygen atom. ontosight.ai In contrast, the pyranose form has a more stable six-membered ring. ontosight.ai

Stability and Abundance : The six-membered pyranose ring is generally more thermodynamically stable than the five-membered furanose ring, which explains its greater abundance in nature and in solution. ontosight.aiffame.org The incorporation of the less stable furanose form into a biological molecule requires specific enzymatic machinery that can synthesize and transfer this specific isomer.

Biological Recognition : The different shapes of the furanose and pyranose rings lead to distinct three-dimensional structures for the glycans they are part of. This structural uniqueness means that enzymes and receptor proteins can differentiate between the two forms, making the presence of a fucofuranose residue a specific recognition marker in biological processes. ontosight.ai

Table 3: Comparison of Fucose Isomers/Anomers

Feature This compound L-Fucopyranose (α/β)
Ring Size 5-membered (furanose) ontosight.ai 6-membered (pyranose) ontosight.ai
Ring Composition 4 Carbon atoms, 1 Oxygen atom 5 Carbon atoms, 1 Oxygen atom
Relative Abundance in Solution Low (~5-6% for both anomers combined) ffame.org High (~94% for both anomers combined) ffame.org
Thermodynamic Stability Less stable More stable
Natural Occurrence Less common; found in specific microbial metabolites and some bacterial glycans ontosight.airesearchgate.net Common; widespread in plant and animal glycoproteins and glycolipids ontosight.aiffame.org

Biosynthetic Pathways and Enzymatic Mechanisms

Enzymatic Interconversion of Fucose Anomers and Ring Forms

The conversion between the pyranose and furanose ring structures of fucose, as well as the interconversion of its anomers (alpha and beta forms), is a critical step in the biosynthesis of fucofuranose-containing molecules. unina.itlibretexts.orgscribd.compressbooks.pub This process is catalyzed by specialized enzymes known as mutases. In aqueous solutions, sugars like glucose can spontaneously interconvert between their open-chain and cyclic forms, a process called mutarotation, which leads to an equilibrium mixture of anomers. libretexts.orgpressbooks.pub However, in biological systems, this conversion is often facilitated and controlled by enzymes to ensure the availability of the correct isomer for subsequent reactions.

Two notable mutases, MtdL and Hyg20, play a pivotal role in the biosynthesis of GDP-alpha-L-fucofuranose. science.govresearchgate.net These enzymes catalyze the bidirectional reaction between GDP-beta-L-fucopyranose and GDP-alpha-L-fucofuranose. science.govresearchgate.net A key feature of their catalytic mechanism is the requirement of only divalent cations as cofactors. science.gov

MtdL, discovered in the biosynthetic pathway of the antibiotic A201A, was identified as a GDP-L-galactose mutase that generates GDP-L-galactofuranose from its pyranose counterpart. nih.govresearchgate.net This enzyme shares homology with Hyg20 from the hygromycin A pathway, which is proposed to convert NDP-L-fucose to NDP-L-fucofuranose. nih.govresearchgate.net Sequence analysis of MtdL and its homologs, including Hyg20, reveals a conserved DxD motif, which is characteristic of the GT-A family of glycosyltransferases and is involved in coordinating with the phosphate (B84403) groups of the nucleotide donor through divalent cations. nih.gov Unlike some mutases that utilize a flavin cofactor, MtdL employs a flavin-independent mechanism for the pyranose-furanose transformation. nih.gov

Enzyme Function Organism/Pathway Key Features
MtdL Catalyzes the conversion of GDP-L-galactopyranose to GDP-L-galactofuranose. nih.govresearchgate.netMarinactinospora thermotolerans (A201A pathway) researchgate.netFlavin-independent mechanism, requires divalent cations, contains a conserved DxD motif. nih.gov
Hyg20 Proposed to catalyze the conversion of GDP-L-fucopyranose to GDP-L-fucofuranose. researchgate.netStreptomyces hygroscopicus (Hygromycin A pathway) researchgate.netHomologous to MtdL, contains a conserved DxD motif. nih.govresearchgate.net

In some bacteria, such as Escherichia coli O52, a different pathway involving thymidine (B127349) diphosphate (B83284) (dTDP)-activated fucose exists. ebi.ac.ukmdpi.com The enzyme Fcf2, a dTDP-D-fucopyranose mutase, is responsible for the conversion of dTDP-D-fucopyranose (dTDP-D-Fucp) to dTDP-D-fucofuranose (dTDP-D-Fucf). ebi.ac.uk This reaction is a key step in the biosynthesis of the D-fucofuranose moiety found in the O antigen of this bacterial strain. ebi.ac.uk The kinetic parameters of Fcf2 have been determined, with a Km value of 3.43 mM for its substrate, dTDP-D-Fucp. ebi.ac.uk The characterization of Fcf1 (a reductase) and Fcf2 has provided the first complete elucidation of the biosynthetic pathway for dTDP-D-Fucf. ebi.ac.uk

De Novo and Salvage Pathways for Nucleotide-Activated Fucose Precursors

The precursor for fucosylation reactions in many organisms is guanosine (B1672433) diphosphate (GDP)-fucose. oup.com Cells primarily synthesize this activated sugar through two main pathways: the de novo pathway and the salvage pathway. oup.comnih.govplos.org

The de novo pathway begins with GDP-mannose, which is converted to GDP-fucose through a series of enzymatic reactions. oup.complos.org In mammals, this involves two key enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-keto-6-deoxymannose 3,5-epimerase, 4-reductase (FX protein). oup.com Similarly, organisms like the malaria parasite Plasmodium falciparum possess active homologs of these enzymes, indicating that the de novo pathway is the primary route for GDP-fucose synthesis. nih.govnih.gov

The salvage pathway utilizes free fucose from the cellular environment or from the breakdown of glycoconjugates. nih.gov This pathway involves the phosphorylation of fucose by a fucokinase and subsequent conversion to GDP-fucose. While both pathways were initially thought to operate independently, recent research suggests a mutual regulation and interplay between them. nih.govplos.orgresearchgate.net For instance, the inactivation of enzymes in one pathway can influence the activity and expression levels of enzymes in the other. nih.gov

Pathway Starting Substrate Key Enzymes (Mammalian) Significance
De Novo GDP-mannose oup.complos.orgGDP-mannose 4,6-dehydratase (GMD), GDP-keto-6-deoxymannose 3,5-epimerase, 4-reductase (FX protein) oup.comPrimary synthesis route in many organisms, including mammals and P. falciparum. oup.comnih.gov
Salvage Free fucose nih.govFucokinase, GDP-fucose pyrophosphorylaseUtilizes extracellular or recycled fucose; shows interplay with the de novo pathway. nih.gov

Genetic and Molecular Basis of Fucofuranose Biosynthesis

The biosynthesis of fucofuranose is encoded by specific gene clusters. researchgate.netnih.govsemanticscholar.org In bacteria, genes for the synthesis of sugar precursors are often located within the O antigen gene clusters. nih.gov The study of these gene clusters provides a genetic blueprint for understanding the evolution and diversity of sugar structures. nih.gov

For example, the biosynthetic gene cluster for the antibiotic A201A in M. thermotolerans contains the genes mtdK, mtdL, and mtdM, which are responsible for the synthesis of the unique hexofuranose moiety. researchgate.net The gene mtdL encodes the crucial mutase for the pyranose-to-furanose conversion. nih.govresearchgate.net Similarly, the fcf1 and fcf2 genes in E. coli O52 are essential for the production of dTDP-D-fucofuranose. ebi.ac.uk The identification and characterization of these genes and their protein products are fundamental to understanding the molecular basis of fucofuranose biosynthesis. nih.gov The organization of these genes within clusters facilitates their coordinated regulation and expression, ensuring the efficient production of the final fucofuranose-containing molecule.

Advanced Chemical Synthesis Methodologies

Stereoselective Synthesis of beta-L-Fucofuranose and its Derivatives

The precise construction of the fucofuranose ring and the control of its anomeric center are paramount in the synthesis of this sugar and its glycosides. The inherent flexibility of the furanose ring and the steric and electronic factors governing glycosylation reactions necessitate the use of highly specialized synthetic methods.

De Novo Synthetic Approaches from Non-Sugar Precursors

De novo synthesis, the construction of complex molecules from simple, achiral starting materials, represents a powerful strategy in organic chemistry. ualberta.cawikipedia.org This approach offers the potential to create any desired stereoisomer without reliance on the availability of natural chiral precursors. In carbohydrate chemistry, this often involves the asymmetric synthesis of optically pure building blocks, such as furan (B31954) alcohols, which are then elaborated into the target sugar. nih.gov Furan derivatives are common precursors in these strategies, often utilizing reactions like the Achmatowicz rearrangement to form pyranone intermediates that can be further transformed. ualberta.canih.gov

While the principles of de novo synthesis are well-established, the practical synthesis of a complex target like L-fucofuranose often begins from other readily available carbohydrates, a strategy known as the chiral pool approach. ddugu.ac.in For instance, L-fucose can be synthesized from more common sugars like D-glucose or D-mannose through a series of stereochemical inversions and deoxygenation steps. researchgate.netgoogle.com These syntheses, while not strictly de novo from achiral precursors, demonstrate the chemical ingenuity required to access less common sugars from the chiral pool.

Synthetic StrategyPrecursor TypeKey Concepts
De Novo SynthesisSimple, achiral molecules (e.g., furans)Asymmetric catalysis, building complex chirality from the ground up. ualberta.canih.govrsc.orgresearchgate.net
Chiral Pool SynthesisReadily available carbohydrates (e.g., D-glucose, D-mannose)Stereochemical manipulation of existing chiral centers. ddugu.ac.inresearchgate.net

Strategies for Controlling Furanose Ring Formation

A significant challenge in the synthesis of furanosides is controlling the ring size of the sugar. Monosaccharides in solution exist in equilibrium between their open-chain, pyranose (six-membered ring), and furanose (five-membered ring) forms. Directing this equilibrium towards the thermodynamically less favored furanose form requires specific synthetic strategies.

A notable and novel method for obtaining fucofuranosides is the pyranoside-into-furanoside (PIF) rearrangement . rsc.orgrsc.orgnih.govresearchgate.netacs.org This process involves the acid-promoted sulfation of a selectively protected pyranoside, which induces a contraction of the pyranoside ring into a furanoside ring. nih.govresearchgate.net A subsequent solvolytic desulfation yields the desired furanoside. This reaction has proven to be a valuable tool for preparing fucofuranoside precursors for use in complex oligosaccharide synthesis. rsc.orgrsc.orgnih.gov For example, a mixture of allyl fucopyranosides can be subjected to regioselective benzoylation, followed by the PIF rearrangement to yield the corresponding β-furanoside, which can be isolated chromatographically. rsc.org It has been noted that the presence of free hydroxyl groups at specific positions, such as C2 and C4, in the starting pyranoside is a requirement for this rearrangement to occur. acs.org

Interestingly, the introduction of a trifluoromethyl group at the C-6 position of L-fucose has been observed to increase the natural population of the furanose isomer, providing another potential, albeit substrate-specific, strategy for favoring the five-membered ring structure. nih.gov

Anomeric Control in Glycosylation Reactions to Form 1,2-cis-Furanosides

The stereoselective formation of the glycosidic bond is one of the most critical and challenging aspects of carbohydrate synthesis. For L-fucofuranose, the formation of a β-glycoside results in a 1,2-cis relationship between the anomeric substituent and the C2-hydroxyl group. The synthesis of such 1,2-cis-furanosides is particularly difficult due to both steric and stereoelectronic factors. rsc.org Several sophisticated strategies have been developed to achieve this stereocontrol.

Intramolecular Aglycone Delivery (IAD) is a powerful technique where the alcohol acceptor is temporarily tethered to the glycosyl donor. nih.gov Upon activation of the anomeric center, the tethered aglycon is delivered to the anomeric carbon from a specific face, thereby controlling the stereochemical outcome. This strategy has been successfully applied to the synthesis of α-D-fucofuranosides, which are the enantiomers of the desired β-L-fucofuranosides and thus demonstrate the principle's applicability. rsc.orgnih.gov

Remote group participation is another key strategy. Here, a protecting group at a position other than C2 influences the stereochemical outcome of the glycosylation. For fucofuranosyl donors, a benzoyl group at the C-3 position can participate in the reaction, shielding one face of the molecule and directing the incoming nucleophile to the opposite face to form the desired α-linkage (in the case of α-L-fucofuranosylation). rsc.orgrsc.org This stereodirecting effect allows for the synthesis of 1,2-cis fucofuranosides with high selectivity. rsc.org

More recently, innovative directing groups have been developed to exert precise control over the glycosylation. For example, a 2-quinolinecarbonyl (Quin) group placed at the C-5 position of a fucofuranosyl donor can direct the stereoselective formation of an α-fucofuranoside. rsc.org The proposed mechanism involves the formation of an intermolecular hydrogen bond between the directing group and the acceptor's hydroxyl group, guiding the nucleophilic attack in a highly controlled manner. rsc.org

Stereocontrol StrategyDescriptionApplication Example
Intramolecular Aglycone Delivery (IAD)The alcohol acceptor is temporarily linked to the donor, forcing a specific delivery trajectory. nih.govSynthesis of α-D-fucofuranosides. rsc.orgnih.gov
Remote Group ParticipationA protecting group, often an acyl group at C-3, shields one face of the oxocarbenium intermediate. rsc.orgUse of a 3-O-benzoyl group to direct α-L-fucofuranosylation. rsc.orgrsc.org
Directing GroupsA specially designed functional group on the donor directs the acceptor via non-covalent interactions. rsc.orgA 5-O-Quin group promoting stereoselective α-fucofuranosylation. rsc.org

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of this compound is essential for probing its biological function and developing potential therapeutic agents. Key derivatizations include phosphorylation and the introduction of halogens.

Preparation of Fucofuranosyl Phosphates via MacDonald Procedure

The MacDonald procedure is a classic method for the synthesis of glycosyl phosphates. It involves the fusion of a peracetylated sugar with phosphoric acid. nih.gov This method has been successfully applied to the synthesis of L-fucofuranosyl phosphates. nih.govosu.edu

The synthesis begins with the preparation of L-fucofuranose tetraacetates, which can be obtained via the acetolysis of methyl-2,3,5-tri-O-acetyl-beta-L-fucofuranoside. nih.gov When these furanose tetraacetates are fused with phosphoric acid, a mixture of anomeric fucofuranosyl phosphates is produced. nih.gov Notably, the β-anomer, beta-L-fucofuranosyl phosphate (B84403), is the major product, with a reported β/α anomeric ratio of 2.4. nih.gov This provides a direct, albeit not perfectly selective, route to the desired beta-phosphate.

Synthesis of Halogenated (e.g., Fluorinated) this compound Analogs

The incorporation of fluorine into carbohydrates can significantly alter their biological properties, often leading to enhanced stability or inhibitory activity. nih.govnih.gov Several fluorinated analogs of L-fucose have been synthesized, with a focus on positions C-2 and C-6. nih.govmdpi.com

The synthesis of trifluoromethylated analogues of β-L-fucofuranose has been reported. nih.govacs.orggoogle.comacs.org A key finding from these studies is that replacing the C-6 methyl group of fucose with a trifluoromethyl group increases the proportion of the furanose isomer in solution, a useful property when the furanose form is the desired target. nih.gov

The synthesis of 2-fluoro-L-fucose has also been described, typically starting from L-fucose. mdpi.com The process involves per-acetylation, formation of the anomeric bromide, and then conversion to the fucal, which is subsequently fluorinated. mdpi.com While these syntheses often focus on the pyranose form, the resulting fluorinated sugars can exist in equilibrium with their furanose counterparts.

Furthermore, the synthesis of 6-bromo-6-deoxy-L-galactonolactone has been reported as a key intermediate in a pathway to L-fucose, highlighting the use of brominated precursors in this area of carbohydrate chemistry. google.com

Halogenated AnalogSynthetic Precursor/MethodKey Finding
Trifluoromethylated β-L-fucofuranoseD-MannoseThe CF3 group at C-6 increases the population of the furanose isomer. nih.gov
2-Fluoro-L-fucofuranoseL-FucoseSynthesized via a fucal intermediate and subsequent electrophilic fluorination. mdpi.com
6-Bromo-L-fucofuranose (via precursor)D-Galacturonic acid6-bromo-6-deoxy-L-galactonolactone is a key intermediate for L-fucose synthesis. google.com

Acetylation and Other Protecting Group Strategies

Protecting groups are essential in carbohydrate chemistry to mask reactive hydroxyl groups and enable regioselective modifications. rsc.orgntnu.no The choice of protecting group can significantly influence the outcome of a synthetic sequence. wiley-vch.de

Acetylation: Acetyl (Ac) groups are commonly used ester protecting groups in carbohydrate synthesis. rsc.orglibretexts.org They are typically introduced using acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine. rsc.org While acetylation is an efficient process, achieving regioselectivity can be challenging. rsc.org For instance, the direct acetylation of unprotected monosaccharides can lead to a mixture of peracylated products. researchgate.net However, methods for regioselective acetylation have been developed. For example, the reaction of methyl α-L-rhamnopyranoside with acetic anhydride in the presence of molybdenum(V) chloride as a catalyst results in the selective formation of the 3-O-acetyl derivative in high yield. rsc.org The stability of acetyl groups is pH-dependent, and they can be removed under acidic or basic conditions. libretexts.orgresearchgate.net It's also important to note that acyl groups can migrate between adjacent hydroxyl groups, a phenomenon that needs to be considered when planning a synthetic strategy. researchgate.net

Other Protecting Groups: Besides acetyl groups, a variety of other protecting groups are employed in the synthesis of furanosides. These include other esters like benzoyl (Bz) and pivaloyl (Piv), as well as ethers such as benzyl (B1604629) (Bn) and silyl (B83357) ethers (e.g., TBDMS, TIPS). libretexts.orgresearchgate.net The selection of a protecting group strategy is crucial and often involves considering the orthogonality of the groups, meaning they can be removed selectively under different conditions without affecting each other. ntnu.no For example, benzyl ethers are typically removed by hydrogenolysis, while silyl ethers are cleaved by acid or fluoride (B91410) ions. libretexts.org The synthesis of L-fucofuranose tetraacetates, key intermediates for phosphorylation reactions, was achieved for the first time through the acetolysis of methyl-2,3,5-tri-O-acetyl-beta-L-fucofuranoside. nih.gov

Table 1: Common Protecting Groups in Carbohydrate Synthesis

Protecting Group Abbreviation Removal Conditions Key Characteristics
Acetyl Ac Acid or base Common ester protecting group. rsc.orglibretexts.org
Benzoyl Bz Acid or base More stable than acetyl group. libretexts.org
Pivaloyl Piv Acid, base, or reducing agents Bulky ester group. libretexts.org
Benzyl Bn Hydrogenolysis Common ether protecting group. libretexts.org
tert-Butyldimethylsilyl TBDMS Acid or fluoride ion Silyl ether, sensitive to acid. libretexts.orgresearchgate.net
Triisopropylsilyl TIPS Acid or fluoride ion Bulky silyl ether, more stable to base. libretexts.orgchemistrydocs.com

Spectroscopic and Computational Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of carbohydrates in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The structural elucidation of fucose-containing oligosaccharides, including the identification of β-fucofuranose residues, is achieved through a suite of 1D and 2D NMR experiments. mdpi.com One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons present. However, due to significant signal overlap common in carbohydrate spectra, 2D techniques are essential for unambiguous assignments. nih.gov

A typical workflow for NMR analysis involves several key 2D experiments:

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). It is fundamental for tracing the proton connectivity within the furanose ring, starting from the anomeric proton (H-1) to H-2, H-3, and so on. mdpi.comwordpress.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners, establishing correlations between all protons within a single spin system. wordpress.comprinceton.edu This is particularly useful for identifying all protons belonging to a specific furanose residue, even in complex spectra with overlapping signals. mdpi.comwordpress.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing a map of one-bond C-H connections. mdpi.comprinceton.edu The multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. slu.se

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects long-range correlations between protons and carbons over two to four bonds. mdpi.comprinceton.edu This is crucial for identifying the ring carbons and for determining the linkage positions in oligosaccharides containing a β-L-fucofuranose unit. mdpi.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through chemical bonds. mdpi.comprinceton.edu ROESY data is vital for determining the stereochemistry, including the anomeric configuration, by observing through-space Overhauser effects between key protons, such as H-1 and H-2 or H-1 and H-4. mdpi.com

A combination of these experiments allows for the complete assignment of all ¹H and ¹³C chemical shifts for the β-L-fucofuranose residue. mdpi.comresearchgate.net For instance, in the structural analysis of the O-polysaccharide from Ochrobactrum quorumnocens, 2D NMR experiments were used to identify and assign signals for a β-D-fucofuranose residue. mdpi.com While this was the D-enantiomer, the chemical shift patterns are representative.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a β-Fucofuranose Residue Data derived from the β-D-fucofuranose residue in the O-polysaccharide of Ochrobactrum quorumnocens T1Kr02. mdpi.com

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
15.05108.0
24.3490.5
34.1077.9
43.8888.4
53.9468.6
61.1616.6

NMR spectroscopy is definitive in assigning the anomeric configuration (α or β) and the ring size (furanose or pyranose).

Anomeric Configuration: The anomeric configuration is determined primarily by the chemical shift of the anomeric proton (H-1) and its coupling constant to H-2 (³JH1,H2). For furanoses, β-anomers (1,2-trans) typically exhibit a smaller ³JH1,H2 coupling constant (around 0–2 Hz) compared to α-anomers (1,2-cis), which show a larger coupling of approximately 3–5 Hz. nih.gov The chemical shifts of the anomeric proton and carbon are also diagnostic; typically, the α-anomeric proton resonates at a lower field (higher ppm) than the β-anomeric proton. nih.govcreative-proteomics.com

Ring Size: The furanose (five-membered) ring can be distinguished from the more common pyranose (six-membered) ring by the characteristic chemical shifts of the ring carbons. In particular, the chemical shifts of C-1, C-2, C-3, and C-4 in a furanose ring differ significantly from those in a pyranose ring. mdpi.com For example, the C-1 signal in β-fucofuranose appears around 108.0 ppm, while in β-fucopyranose, it is typically further upfield, around 100-104 ppm. mdpi.comnih.gov The presence of long-range HMBC correlations, such as from H-1 to C-4, further confirms the five-membered ring structure.

Table 2: Key NMR Parameters for Furanose Structure Assignment

ParameterIndicationTypical Values/Observations
³JH1,H2 Coupling ConstantAnomeric Configuration~0-2 Hz for β-furanose (trans); ~3-5 Hz for α-furanose (cis). nih.gov
δ ¹H-1 Chemical ShiftAnomeric Configurationα-anomer is typically downfield relative to the β-anomer. creative-proteomics.com
δ ¹³C Chemical ShiftsRing Size & ConfigurationCharacteristic shifts for C1-C4 distinguish furanose from pyranose rings. mdpi.com
ROESY CorrelationsStereochemistrySpatial proximities (e.g., H1-H2, H1-H4) confirm relative stereochemistry. mdpi.com

Vibrational Spectroscopy (e.g., FTIR) for Conformational Analysis and Mutarotation Studies

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for analyzing the conformational states of sugars and for monitoring dynamic processes like mutarotation. aip.orgresearchgate.net Mutarotation is the process by which the anomeric forms of a sugar interconvert in solution, eventually reaching an equilibrium. idexlab.com

FTIR spectroscopy can track the kinetics of mutarotation by monitoring changes in the intensity of specific vibrational bands that are unique to each anomer. aip.orgqucosa.de Studies on L-fucose have successfully used FTIR to follow the conversion between the α- and β-pyranose forms in the molten state. aip.orgqucosa.de Specific absorption bands in the low-wavenumber region (e.g., ~813 cm⁻¹ and ~860 cm⁻¹) were assigned to ring vibrations of the α- and β-fucopyranose anomers, respectively. aip.org The change in the absorbance of these bands over time allows for the calculation of the reaction rate constants for mutarotation. aip.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in the solid state. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the exact coordinates of each atom, revealing bond lengths, bond angles, and the absolute stereochemistry. anton-paar.comarizona.edu

For L-fucose and its derivatives, X-ray crystallography provides unambiguous proof of the 'L' configuration, which is defined by the stereochemistry at the C-5 carbon relative to L-glyceraldehyde. masterorganicchemistry.comlibretexts.org Several studies have used this technique to establish the absolute configuration of complex natural products or synthetic molecules that incorporate an L-fucose moiety. nih.govacs.org

While obtaining a single crystal of pure β-L-fucofuranose is difficult due to its inherent instability and tendency to equilibrate with other forms in solution, crystallographic analysis of enzymes with bound L-fucose or its analogs provides critical structural insights. For example, the crystal structure of L-fucose isomerase was solved with L-fucitol (a reduced form of fucose) in its active site, revealing the conformation of the substrate mimic. nih.gov Such studies, along with the crystallographic analysis of various fucofuranosides, confirm the precise puckering of the furanose ring and the spatial arrangement of its substituents, which is essential for understanding its chemical reactivity and biological function. colab.ws

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are increasingly used to complement experimental data, providing a deeper understanding of the structural and electronic properties of molecules like β-L-fucofuranose.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgyoutube.com It has become a vital tool in carbohydrate chemistry for predicting molecular properties and interpreting experimental results. orientjchem.org

One of the key applications of DFT in the study of L-fucose isomers is the calculation of theoretical vibrational spectra. aip.org Researchers can compute the expected FTIR spectra for the different possible isomers (α-pyranose, β-pyranose, α-furanose, and β-furanose). aip.orgqucosa.de By comparing these computationally predicted spectra with the experimental FTIR data, specific absorption bands can be confidently assigned to the correct isomer. aip.org This approach was used to assign the pyranose anomer bands in the mutarotation studies of L-fucose. aip.orgqucosa.de

Furthermore, DFT is used to optimize the geometry of the different furanose conformers, calculating their relative energies and stabilities. acs.org This helps in understanding the conformational preferences of the molecule. DFT calculations can also elucidate reaction mechanisms, such as the dissociation pathways of fucose in mass spectrometry, by modeling the structures and energies of transition states. acs.org

Conformational Search and Energy Minimization Studies

The five-membered furanose ring of β-L-fucofuranose is not planar. Instead, it adopts a variety of puckered conformations to minimize torsional strain. The conformational landscape of furanosides is typically described by the concept of pseudorotation, a continuous pathway of interconversion between various non-planar forms without passing through a high-energy planar state. nd.edu The primary conformations are categorized as Envelope (E) and Twist (T) forms. In an Envelope conformation, four of the five ring atoms are coplanar, while the fifth is displaced out of the plane. In a Twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. nd.edu

The complete conformational space of a furanose ring includes 10 Envelope and 10 Twist forms. These are often mapped on a pseudorotational wheel, with the North and South regions corresponding to specific puckering domains (e.g., C3'-endo and C2'-endo in nucleosides, respectively). nih.govnih.gov The interconversion between these forms is rapid, and the molecule typically exists as a dynamic equilibrium of the most stable conformers.

Detailed conformational search and energy minimization studies specifically for isolated β-L-fucofuranose are not extensively documented in the literature, largely due to its low abundance in solution compared to the more stable pyranose form. nih.gov However, computational chemistry provides essential tools for such analyses. Methods like Density Functional Theory (DFT) and semi-empirical methods (such as AM1, PM3, and SCC-DFTB) are employed to model the potential energy surface and identify low-energy conformers. uct.ac.zaneu.eduworldscientific.com For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to optimize the geometries of dozens of conformers for analogous furanose systems like 2'-deoxyguanosine. worldscientific.com The goal of these energy minimization techniques is to find the set of atomic coordinates that represents the most stable conformation, or local minima on the potential energy surface. researchgate.net

Table 1: Idealized Furanose Ring Conformations This table outlines the standard nomenclature for the 20 idealized non-planar conformations of a furanose ring. The superscript number indicates the atom displaced above the reference plane, while the subscript indicates the atom displaced below.

Conformation TypePuckered Forms
Envelope (E) 1E, E1, 2E, E2, 3E, E3, 4E, E4, OE, EO
Twist (T) 1T2, 2T1, 2T3, 3T2, 3T4, 4T3, 4TO, OT4, OT1, 1TO

Data sourced from general carbohydrate conformational principles. nd.edu

Analysis of Intramolecular Interactions and Conformational Equilibria

The conformational equilibrium of β-L-fucofuranose in solution is dictated by a combination of factors, including steric hindrance between substituents and stereoelectronic effects. A crucial element influencing this equilibrium is the formation of intramolecular hydrogen bonds. These non-covalent interactions can stabilize specific conformers, thereby shifting the equilibrium.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these subtle interactions. Evidence for intramolecular hydrogen bonding in the furanose ring system has been observed in studies of furanose derivatives. A key observation was made for β-D-fucofuranose, the enantiomer of the title compound. Extra splitting observed in the 13C NMR spectrum for the C3 carbon was rationalized as arising from a dynamic equilibrium between two distinct structures stabilized by different intramolecular hydrogen bonds.

This equilibrium involves the hydroxyl groups at C1, C3, and C5, as detailed in the table below.

Table 2: Hydrogen-Bonding Equilibrium in β-D-Fucofuranose Inferred from NMR Spectroscopy

Interacting Structures in EquilibriumSpectroscopic ObservationImplication
C5-O5-H···O3-H ⇌ C1-O1-H···O3-HExtra splitting in the 13C resonance of the C3 carbon.The presence of two distinct, rapidly interconverting conformers stabilized by intramolecular hydrogen bonds involving the C3 hydroxyl as a common acceptor.

This observation for β-D-fucofuranose is considered directly applicable to the L-enantiomer.

The existence and nature of such hydrogen bonds can be further probed using various NMR techniques. For example, long-range 1H,15N-HMBC experiments can provide direct evidence for hydrogen bonds in nitrogen-containing analogues, while measurements of temperature coefficients (dδ/dT) of hydroxyl proton chemical shifts can distinguish between intramolecularly bonded (low dδ/dT) and solvent-exposed (high dδ/dT) protons. mdpi.comibch.runobelprize.org While some studies suggest intramolecular hydrogen bonding may not be a dominant factor for unsubstituted furanosides in aqueous solution, their role can be significant in defining conformational preferences in other environments or in substituted derivatives. researchgate.net

The flexibility of the furanose ring means it rarely exists in a single, static conformation. Instead, it is best described by a conformational equilibrium, often modeled as a two-state or three-state system between the major puckering domains (e.g., North and South). nih.govresearchgate.net The relative populations of these states are governed by the subtle interplay of intramolecular forces, which can be finely tuned by changes in substitution, solvent, or temperature.

Conformational Dynamics and Flexibility

Analysis of Furanose Ring Conformations (e.g., Skew-boat, Envelope forms)

The conformational landscape of a furanose ring is characterized by a continuous cycle of puckered forms, often described by pseudorotation. nih.govresearchgate.net Unlike the relatively rigid chair conformations of pyranose rings, furanose rings like that in beta-L-fucofuranose can readily interconvert between multiple conformations. nih.gov The primary conformations are the Envelope (E) and Twist (T) forms. wikipedia.org In an Envelope conformation, four of the ring atoms are coplanar, while the fifth is puckered out of the plane. researchgate.netwikipedia.org In a Twist conformation, also referred to as a skew-boat (S), three atoms are in a plane, with the other two displaced on opposite sides of it. cazypedia.orgqmul.ac.uk

These conformations are not static but exist in a dynamic equilibrium. The interconversion between them can be visualized on a pseudorotational wheel, where each point on the wheel represents a unique ring pucker. researchgate.net For furanoses, there are ten basic Envelope and ten Twist conformations. The nomenclature for these forms specifies the atom(s) that are out of the plane and their position (superscript for above, subscript for below the plane). cazypedia.org For example, in an E₂ conformation, the C2 atom is displaced below the plane formed by the other four ring atoms.

Conformation TypeAbbreviationDescriptionPlanar AtomsOut-of-Plane Atoms
EnvelopeEFour ring atoms lie in a single plane, with the fifth atom puckered out of this plane. wikipedia.org41
Twist (Skew-boat)T or SThree ring atoms lie in a plane, with the two remaining atoms displaced on opposite sides of the plane. qmul.ac.uk32

Influence of Substituents and Glycosidic Linkages on Furanose Conformational Preferences

The intrinsic flexibility of the fucofuranose ring is significantly modulated by the nature and orientation of its substituents and by its linkage to other saccharide units. mdpi.comresearchgate.net These factors can shift the conformational equilibrium, favoring certain puckers over others.

One key stereoelectronic factor is the anomeric effect. For β-anomers like this compound, certain conformations can be destabilized by the absence of a stabilizing endo-anomeric effect that is present in α-anomers. nih.gov Furthermore, repulsive steric interactions between adjacent hydroxyl groups can disfavor specific ring puckers. nih.gov

The introduction of substituents can dramatically alter conformational behavior. For instance, in related monosaccharides, the addition of sulfate (B86663) groups induces considerable conformational changes. mdpi.comresearchgate.net Synthetic chemists leverage this principle by using bulky protecting groups to lock the furanose ring into a specific conformation, thereby directing the stereochemical outcome of a reaction. A notable example is the use of a 2-quinolinecarbonyl (Quin) group, which can enforce a particular ring shape through intermolecular hydrogen bonding, leading to highly stereoselective glycosylation. rsc.org

Influencing FactorMechanism of ActionExample/Effect
Anomeric EffectStereoelectronic interactions involving the anomeric carbon.The absence of a stabilizing endo-anomeric effect in β-anomers can destabilize certain ring conformations. nih.gov
Substituents (e.g., protecting groups, sulfates)Steric hindrance or electronic interactions that favor or disfavor specific puckers.Bulky groups can "lock" the ring into a desired conformation for stereocontrolled synthesis. rsc.org Sulfation can cause significant conformational shifts. mdpi.comresearchgate.net
Glycosidic LinkageConstrains the orientation of the fucofuranose unit relative to an adjacent sugar.The linkage type (e.g., α vs. β, 1→2 vs. 1→3) dictates the conformational ensemble of the entire oligosaccharide. diva-portal.org

Interconversion of Anomers and Tautomers in Solution

Reducing sugars, including L-fucose, exhibit a phenomenon in solution known as mutarotation. masterorganicchemistry.comaip.org This process involves the interconversion between the α and β anomers. psiberg.com In an aqueous solution, this compound does not exist as a single, static entity but is part of a dynamic equilibrium that also includes the alpha-L-fucofuranose anomer and the open-chain aldehyde tautomer. wikipedia.orgaip.orgpsiberg.com

This interconversion is a form of ring-chain tautomerism. masterorganicchemistry.com The cyclic hemiacetal of the furanose ring can open to form the transient acyclic aldehyde. psiberg.com This open-chain form is typically present in very small amounts at equilibrium. libretexts.org From this intermediate, the ring can re-close, forming either the original β-anomer or the α-anomer. psiberg.com This process continues until a thermodynamic equilibrium is established, resulting in a stable ratio of the different isomers in solution. askfilo.com The kinetics of this equilibration for L-fucose have been monitored, revealing a time-dependent change in the concentration of the anomeric species. aip.orgqucosa.de In synthetic reactions forming fucofuranosyl phosphates, it has been observed that a mixture of anomers is produced in which the β-anomer predominates, suggesting it can be the more thermodynamically favored product under certain conditions. nih.gov

Correlation of Conformational Features with Biological Recognition (Academic Perspective)

The specific three-dimensional conformation of a carbohydrate is paramount for its recognition by other molecules, particularly proteins such as enzymes and antibodies. wikipedia.org The conformational flexibility of the this compound ring is not a liability but a functional asset, allowing it to adopt a shape that is complementary to the binding site of a specific biological receptor. nih.gov

This compound and its derivatives are found in various natural products, notably in the lipopolysaccharides of bacterial cell walls. ontosight.ai The conformation of these sugar residues is believed to be critical for the structural integrity of these macromolecules and potentially for their role in mediating interactions with the host organism, including the evasion of immune responses. ontosight.ai

A significant goal in synthetic carbohydrate chemistry is the creation of specific oligosaccharide fragments that represent parts of larger, biologically active polysaccharides. rsc.orgresearchgate.net The synthesis of molecules containing this compound allows researchers to create defined molecular probes. These probes can then be used in biochemical and immunological assays to investigate how the conformation of the fucofuranose unit influences biological activity and recognition, thereby helping to elucidate structure-activity relationships. rsc.orgresearchgate.net

Role in Glycoconjugate Biosynthesis and Function

Fucofuranose as a Key Determinant in Glycan Epitopes

Glycan epitopes are specific carbohydrate sequences on proteins and lipids that serve as recognition sites for other molecules, mediating a vast array of biological processes. Fucosylated glycans are famous for forming critical epitopes, most notably the ABO blood group and Lewis antigens. nih.govresearchgate.net These epitopes are central to cell-cell recognition, immune responses, and host-pathogen interactions. frontiersin.orgnih.gov

For instance, the H-antigen, a precursor to both A and B blood group antigens, is characterized by a terminal α-1,2-linked fucose on a galactose residue. nih.gov Similarly, the Lewis X (Lex) antigen, involved in inflammation and cancer metastasis, contains an α-1,3-linked fucose on an N-acetylglucosamine (GlcNAc) residue.

Despite the importance of fucose in these structures, current scientific knowledge has not identified beta-L-fucofuranose as a determinant in any known, naturally occurring glycan epitope. The fucosyl linkages that define these crucial biological recognition sites are consistently found to be of the α-anomeric configuration and in the pyranose form.

Table 1: Key Fucosylated Glycan Epitopes (α-L-Fucopyranose form)

Epitope Name Structure Biological Role
H Antigen Fuc(α1-2)Galβ-R ABO blood group precursor
Lewis A (Lea) Galβ1-3(Fucα1-4)GlcNAcβ-R Cell adhesion, tumor antigen
Lewis X (Lex) Galβ1-4(Fucα1-3)GlcNAcβ-R Inflammation, cell adhesion

| Sialyl Lewis X (sLex) | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ-R | Selectin ligand, immune cell trafficking |

Enzymatic Transfer of Fucofuranose Units by Glycosyltransferases

The enzymatic machinery responsible for incorporating fucose into glycans involves a family of enzymes known as fucosyltransferases (FUTs). In mammals, there are 13 identified fucosyltransferases. nih.gov These enzymes catalyze the transfer of an L-fucose molecule from a donor substrate to an acceptor molecule, which can be another sugar on a glycoprotein or glycolipid. nih.gov

The universal donor substrate for these enzymes is Guanosine (B1672433) Diphosphate-beta-L-fucose (GDP-β-L-fucose). nih.govuniprot.org A critical feature of their mechanism is that they are inverting glycosyltransferases. This means that while the donor fucose has a β-linkage to the GDP, the enzyme catalyzes the transfer to the acceptor substrate with an inversion of stereochemistry at the anomeric carbon. The result is the formation of an α-glycosidic bond in the final glycoconjugate. uniprot.org

To date, no glycosyltransferase has been discovered that catalyzes the transfer of L-fucose to form a β-glycosidic linkage. Consequently, there are no known enzymes that specifically synthesize this compound-containing glycoconjugates. The entire known enzymatic framework for fucosylation is geared towards the production of α-linked fucopyranosides.

Table 2: Characteristics of Mammalian Fucosyltransferases (FUTs)

Enzyme Family Linkage Formed Donor Substrate Anomeric Product
α(1,2)FUTs (e.g., FUT1, FUT2) α-1,2 GDP-β-L-fucose α-L-fucopyranoside
α(1,3/4)FUTs (e.g., FUT3-7, FUT9) α-1,3 or α-1,4 GDP-β-L-fucose α-L-fucopyranoside
α(1,6)FUT (FUT8) α-1,6 GDP-β-L-fucose α-L-fucopyranoside

| O-FUTs (POFUT1, POFUT2) | O-linked α-fucose | GDP-β-L-fucose | α-L-fucopyranoside |

Structural Elucidation of Fucofuranose-Containing Oligosaccharides and Polysaccharides

The structural analysis of complex carbohydrates is essential for understanding their function. Modern techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are powerful tools for determining the composition, linkage, and anomeric configuration of monosaccharides within an oligo- or polysaccharide. nih.govdocumentsdelivered.com

Numerous studies have applied these methods to elucidate the structures of fucose-containing glycans from various natural sources, including milk, tissues, and marine algae. These investigations consistently identify the fucose residues as α-L-fucopyranose. nih.gov For example, NMR analysis can distinguish between α and β anomers based on the chemical shift and coupling constants of the anomeric proton (H1). researchgate.net

While the chemical synthesis of L-fucofuranose derivatives has been reported, allowing for their structural characterization in a laboratory setting, there is a lack of evidence for the presence of this compound in any naturally derived, structurally elucidated oligosaccharide or polysaccharide. nih.gov A 1977 study detailed the synthesis of L-fucofuranosyl phosphates and noted that the β-anomer predominated in the resulting mixture, establishing some of its chemical properties, but this was in the context of chemical synthesis, not biological isolation. nih.gov

Research on Glycoconjugate Structure-Function Relationships

The relationship between the structure of a glycoconjugate and its biological function is a central theme in glycobiology. The presence and specific linkage of fucose (as α-L-fucopyranose) have profound functional consequences. For example, core fucosylation (the addition of an α-1,6-fucose to the core GlcNAc of N-glycans) by the enzyme FUT8 is critical for normal development and modulating the activity of certain receptors. nih.gov Terminal fucosylation, creating epitopes like sLex, is essential for the adhesion of leukocytes to endothelial cells during an inflammatory response. researchgate.net

Given the apparent absence of this compound in natural glycoconjugates, there is no corresponding body of research on its specific structure-function relationships. The biological roles attributed to "fucosylation" are, based on all available evidence, functions of α-L-fucopyranose-containing structures. The unique structural properties of the this compound isomer—a different ring size and anomeric configuration—would presumably lead to entirely different three-dimensional structures and, therefore, different biological functions. However, without natural examples to study, this remains a hypothetical field of inquiry.

Strategic Applications in Chemical Biology Research

Design and Synthesis of Glycosidase and Glycosyltransferase Inhibitors (Mechanistic Studies)

The development of inhibitors for glycosidases and glycosyltransferases, the enzymes responsible for cleaving and forming glycosidic bonds, respectively, is a cornerstone of glycobiology research. neb.cnnih.gov These inhibitors are crucial tools for elucidating enzyme mechanisms, understanding the roles of glycans in disease, and developing potential therapeutic agents. rsc.orgcjnmcpu.com Beta-L-fucofuranose and its analogs have been instrumental in the design of such inhibitors.

Glycosyltransferase (GT) inhibitors are sought after not only as potential drug leads for conditions like cancer and infection but also as chemical tools for mechanistic studies. rsc.org Substrate-based inhibitors, which mimic the natural donor or acceptor substrates of the enzyme, have proven highly useful for structural and mechanistic investigations of various GTs. rsc.org For instance, analogs of GDP-L-fucose, the donor substrate for fucosyltransferases (FUTs), have been synthesized to probe enzyme activity. nih.gov The chemoenzymatic synthesis of GDP-fluorinated L-fucose analogs allows for the testing of their inhibitory activities against specific enzymes like the mammalian α1,6-fucosyltransferase (FUT8). nih.gov

Interestingly, studies on fluorinated L-fucose analogs revealed that the inhibitory mechanism can be complex. While GDP-2-deoxy-2-fluoro-L-fucose showed strong inhibitory activity against FUT8, the GDP derivatives of 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose were much weaker inhibitors of this specific enzyme, despite being stronger inhibitors of cell proliferation. nih.gov This suggests that their primary targets may be other enzymes in the GDP-fucose biosynthetic pathway or other fucosyltransferases. nih.gov

Mechanism-based glycosidase inhibitors are powerful tools for studying enzyme mechanisms and have potential therapeutic applications. researchgate.net A general approach to inactivating glycosidases involves the use of 2-deoxy-2-fluoro-D-glycosyl fluorides, which trap the enzyme as a covalent glycosyl-enzyme intermediate. researchgate.net The design of glycomimetics, such as those containing azole rings, can mimic the transition state of glycosidic bond hydrolysis, leading to potent glycosidase inhibition. cjnmcpu.com The pursuit of selective α-glucosidase inhibitors has led to the synthesis of various iminosugar derivatives designed to mimic the sugar's shape and charge at the transition state. rsc.org

Table 1: Examples of Fucose Analogs as Fucosyltransferase Inhibitors This table is interactive. Users can sort columns by clicking on the headers.

Compound Target Enzyme/Process Research Finding Reference
GDP-2-deoxy-2-fluoro-L-fucose α1,6-fucosyltransferase (FUT8) Showed potent inhibitory activity against FUT8. nih.gov
GDP-6,6-difluoro-L-fucose α1,6-fucosyltransferase (FUT8) Weak inhibitor of FUT8, suggesting other targets. nih.gov
GDP-6,6,6-trifluoro-L-fucose α1,6-fucosyltransferase (FUT8) Weak inhibitor of FUT8, suggesting other targets. nih.gov

Development of Carbohydrate-Based Probes for Glycobiology Investigations

The immense complexity of carbohydrate systems presents a major challenge in glycobiology, highlighting the need for tailored and structurally-defined glycan-based probes. cost.eu These probes are essential for exploring the myriad molecular recognition events involving carbohydrates, from cell-cell communication to pathogen infection. cost.eu The synthesis of oligosaccharides containing unusual residues like L-fucofuranose provides access to molecular probes that can help identify the specific structural features, or pharmacophores, responsible for biological activity. rsc.org

Fucoidans, complex sulfated polysaccharides from brown algae, can contain α-L-fucofuranosyl units in addition to the more common α-L-fucopyranosyl residues. rsc.orgnih.gov To understand the influence of the fucofuranose residue on the biological and conformational properties of these biopolymers, specific oligosaccharide fragments have been synthesized. rsc.org For example, a selectively O-sulfated pentasaccharide, representing the main repeating unit of the fucoidan (B602826) from the brown seaweed Chordaria flagelliformis which contains an α-L-fucofuranosyl unit, was synthesized to serve as a molecular probe. rsc.org The development of such probes is a significant advancement for studying glycan-receptor interactions and for the potential development of diagnostic tools. cost.eu

The synthesis of these complex probes often requires innovative chemical methods. The development of efficient protocols for creating furanoside building blocks is crucial for preparing oligosaccharide derivatives that can be used as molecular probes in glycobiological studies. acs.org These synthetic carbohydrates are invaluable for identifying ligands for carbohydrate-binding proteins (lectins) through techniques like glycan array screening. nih.gov

Rational Design of Glycomimetics and Analogs for Receptor Binding Studies

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. They offer several advantages as potential drug candidates, including enhanced metabolic stability, better bioavailability, and potentially higher activity and selectivity compared to their natural counterparts. unimi.it The rational design of glycomimetics based on L-fucose, including its furanose form, is a key strategy for developing selective probes to study sugar-protein interactions and for creating therapeutic leads. unimi.itdokumen.pub

C-type lectin receptors (CLRs) are a class of carbohydrate-binding proteins that play critical roles in immunity and pathogen recognition. unimi.it To investigate the binding preferences of these receptors, libraries of glycomimetics can be synthesized and screened. A library of mannose- and fucose-based glycomimetics was screened against a panel of CLRs, including DC-SIGN, Langerin, and Dectin-2, to identify ligands with selective binding profiles. unimi.itresearchgate.net This comparative approach allows researchers to determine the structural features responsible for preferential binding to a specific receptor. unimi.itresearchgate.net

The synthesis of glycolipid analogs is another area where rational design is crucial. Natural glycolipids from marine sources, such as terpiosides, can contain terminal α-L-fucofuranose units. mdpi.com Terpioside B, which contains two such units, was found to inhibit LPS-induced nitric oxide release more potently than simpler related structures. mdpi.com The total synthesis of these complex molecules and their analogs allows for structure-activity relationship (SAR) studies, which help determine the key structural factors required for biological activity and guide the design of new, more potent compounds. mdpi.com

Table 2: Lectin Binding Profile of a Fucose-Based Glycomimetic This table is interactive. Users can sort columns by clicking on the headers.

Glycomimetic Structure Lectin Target Binding Outcome Significance Reference
β-fucosylated disaccharide mimic Dectin-2 Identified as an interacting ligand First identification of a glycomimetic ligand for Dectin-2 unimi.it
β-fucosylated disaccharide mimic DC-SIGN Comparative binding analysis performed Probed selectivity against other C-type lectins unimi.it

Applications in Synthetic Carbohydrate Chemistry for Complex Glycan Assembly

The chemical synthesis of complex oligosaccharides remains a significant challenge due to the need for precise control over stereochemistry and regiochemistry. chemrxiv.org this compound, as a less common furanosidic building block, presents unique synthetic hurdles. However, its incorporation into complex glycans is essential for studying the biological roles of furanoside-containing natural products. rsc.orgresearchgate.net

A novel and powerful reaction in carbohydrate chemistry is the pyranoside-into-furanoside (PIF) rearrangement. researchgate.net This process involves an acid-promoted sulfation that induces the rearrangement of a pyranoside ring into a furanoside ring, followed by solvolytic desulfation. researchgate.net This method provides an efficient route to furanoside building blocks from more readily available pyranoside precursors and has been successfully applied to the synthesis of complex oligosaccharides containing α-L-fucofuranose. researchgate.net For example, it was used to create a disaccharide derivative, α-L-Fucf-(1→4)-β-D-GlcpA-OPr, which is related to a polysaccharide from the brown seaweed Chordaria flagelliformis. researchgate.net

The synthesis of a pentasaccharide fragment of the fucoidan from C. flagelliformis demonstrates a convergent strategy for complex glycan assembly. rsc.org The synthesis involved the creation of a key fucofuranoside building block via a pyranoside-into-furanoside rearrangement of an L-fucose derivative. rsc.org This highlights how modern synthetic strategies are enabling access to previously hard-to-make furanoside-containing structures. These synthetic advances are critical, as access to structurally defined complex carbohydrates is necessary for the development of carbohydrate-based vaccines, drugs, and for advancing the entire field of glycobiology. nih.gov

Emerging Research Avenues and Future Directions

Exploration of Undiscovered Natural Sources and Fucofuranose Variants

Beta-L-fucofuranose and its derivatives are known to be components of various natural products, including bacterial lipopolysaccharides and plant glycosides. ontosight.ai In bacterial cell walls, these sugars can be crucial for structural integrity and in evading the host's immune response. ontosight.ai A comprehensive analysis of bacterial natural products revealed that over 20% are glycosylated, containing a wide array of distinct carbohydrates, highlighting the vast, underexplored landscape of microbial glycans. nih.gov

The discovery of terpioside A, a glycosphingolipid from the marine sponge Terpios hoshinota, marked the first identification of an α-L-fucofuranoside in a natural glycosphingolipid. mdpi.com Its counterpart, terpioside B, contains two terminal α-L-fucofuranose units. mdpi.com These findings underscore the potential of marine environments as a reservoir for novel fucofuranose-containing compounds. Additionally, residues of d-fucofuranose, a stereoisomer of L-fucofuranose, have been identified in the O-polysaccharides of certain bacteria, suggesting that other furanose variants of fucose may yet be discovered in nature. mdpi.com

Future research will likely focus on systematic screening of diverse natural sources, including marine organisms, extremophilic bacteria, and medicinal plants, for the presence of this compound and its variants. The identification of the genes and enzymes responsible for the biosynthesis of these rare sugars in newly discovered organisms will be a critical step. For instance, the discovery of a mutase, MtdL, which generates GDP-L-galactofuranose, provides a genetic marker that could be used to mine for organisms that produce L-galactofuranose and potentially other L-furanoses like L-fucofuranose. pnas.org

Advanced Computational Modeling for Predictive Glycoscience

The structural flexibility of furanose rings compared to their pyranose counterparts presents unique challenges and opportunities for computational modeling. Advanced computational methods are becoming indispensable tools for understanding the behavior of this compound and its interactions with biological macromolecules. techscience.comsydney.edu.aunumberanalytics.com

Computational models are also crucial for predicting the substrate specificity of enzymes involved in fucofuranose metabolism. By simulating the docking of various sugar nucleotides into the active sites of glycosyltransferases and mutases, researchers can predict which enzymes are likely to recognize and process fucofuranose-containing substrates. These predictions can then guide experimental work, accelerating the discovery and engineering of enzymes for synthetic applications. nih.gov The development of more accurate and efficient computational models will be vital for advancing predictive glycoscience and designing novel fucofuranosylated molecules with desired properties. nih.gov

Development of Novel Chemoenzymatic Synthetic Strategies

The chemical synthesis of furanosides, particularly those with a 1,2-cis-glycosidic linkage like alpha-L-fucofuranosides, is a significant challenge in carbohydrate chemistry. rsc.org This difficulty has spurred the development of innovative chemoenzymatic approaches that combine the precision of enzymes with the versatility of chemical synthesis.

One promising strategy involves the use of engineered glycoside hydrolases, which can be mutated to favor synthesis (transglycosylation) over hydrolysis. researchgate.net For instance, researchers have investigated the use of an alpha-L-arabinofuranosidase for the synthesis of unnatural disaccharides, highlighting the potential for enzyme engineering to create catalysts for fucofuranoside synthesis. researchgate.net Another approach utilizes bifunctional enzymes like L-fucokinase/GDP-fucose pyrophosphorylase (FKP) for the efficient, one-pot synthesis of GDP-L-fucose, the universal donor for fucosyltransferases. nih.gov This chemoenzymatic route provides a scalable method to produce the necessary building blocks for fucosylation reactions. nih.gov

Furthermore, novel chemical methods are being developed to overcome the hurdles of stereoselective fucofuranosylation. These include the use of specific protecting groups and activation methods to control the stereochemical outcome of the glycosylation reaction. rsc.org The integration of these advanced chemical strategies with enzymatic catalysis will enable the efficient and stereocontrolled synthesis of complex fucofuranosylated glycans for biological studies.

Table 1: Examples of Chemoenzymatic and Chemical Synthesis Strategies for Furanosides

StrategyDescriptionKey Enzymes/ReagentsTarget Linkage/CompoundReference
Engineered Transglycosylase A mutated glycoside hydrolase (α-L-arabinofuranosidase AbfD3) is used to catalyze the formation of glycosidic bonds with unnatural furanoside donors.AbfD3, p-nitrophenyl furanoside donorsUnnatural disaccharides containing fucofuranosides researchgate.net
Bifunctional Enzyme Synthesis A bifunctional enzyme (L-fucokinase/GDP-fucose pyrophosphorylase) facilitates the one-pot synthesis of the sugar donor GDP-L-fucose from L-fucose.L-fucokinase/GDP-fucose pyrophosphorylase (FKP)GDP-L-fucose nih.gov
Stereoselective Chemical Glycosylation Development of new protecting group strategies and glycosylation conditions to achieve high stereoselectivity in the formation of 1,2-cis-fucofuranoside bonds.NIS/TfOH, Quin-mediated glycosylationα-L-fucofuranosides rsc.org
P(V)-N Activation Method An efficient method for the synthesis of UDP-furanoses by coupling furanosyl-1-phosphates with uridine (B1682114) phosphoropiperidate.4,5-dicyanoimidazole (DCI)UDP-furanoses nih.gov

Integration with Systems Biology Approaches for Glycome Understanding

The glycome, which encompasses the entire set of glycans produced by a cell, is a dynamic and complex entity that reflects the physiological state of an organism. nih.govwikipedia.org Understanding the role of this compound within this intricate network requires its integration into systems biology frameworks. nih.gov

Systems biology approaches aim to understand the complex interactions between different biological components, such as genes, proteins, and metabolites. nih.gov In the context of the glycome, this involves mapping the biosynthetic pathways of sugars like this compound and identifying the enzymes (glycosyltransferases, mutases, etc.) that regulate their incorporation into glycoproteins and glycolipids. pnas.orgnih.gov The discovery of gene clusters responsible for the biosynthesis of fucofuranose-containing natural products provides a starting point for this type of analysis. pnas.org

Bioorthogonal chemical reporters offer a powerful tool for visualizing and tracking fucosylated glycans within living systems. nih.gov By feeding cells fucose analogs bearing a chemical tag, researchers can monitor the incorporation of these sugars into the glycome and identify the specific glycoproteins that are fucofuranosylated. This information can then be integrated with transcriptomic and proteomic data to build comprehensive models of how the glycome responds to different stimuli or disease states. nih.govtaylorfrancis.com Ultimately, a systems-level understanding of fucofuranose metabolism will provide deeper insights into its biological functions and may reveal new therapeutic targets. rsc.org

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